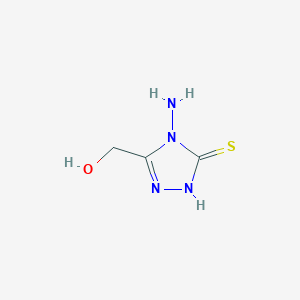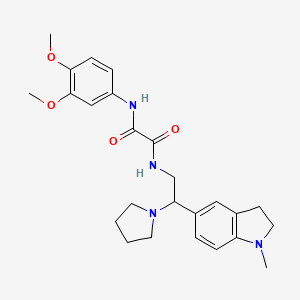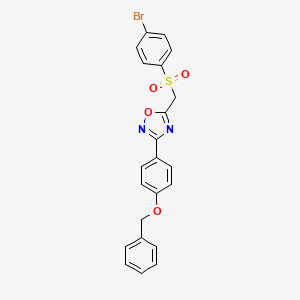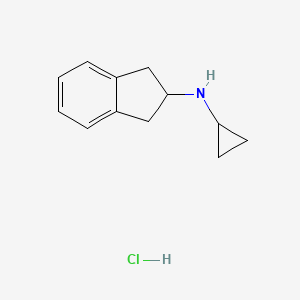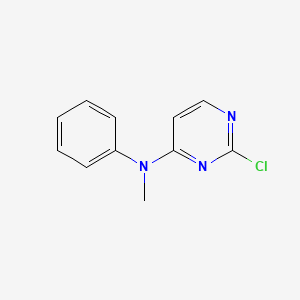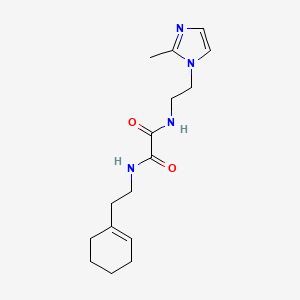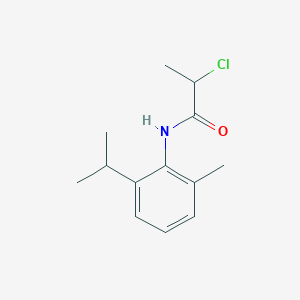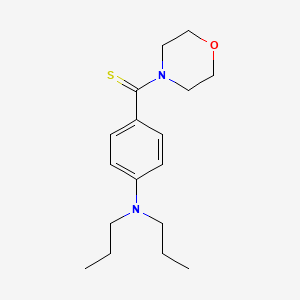
(4-(Dipropylamino)phenyl)(morpholino)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(Dipropylamino)phenyl)(morpholino)methanethione is a derivative of phenyl(morpholino)methanethione . Phenyl(morpholino)methanethione derivatives have been the subject of intense research due to their potential pharmaceutical applications . They are known to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), respectively . These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Synthesis Analysis
While specific synthesis methods for(4-(Dipropylamino)phenyl)(morpholino)methanethione were not found, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . The synthesis of morpholino nucleosides starting from enantiopure glycidol has also been reported . Molecular Structure Analysis
The molecular structure of phenyl(morpholino)methanethione derivatives has been studied. For instance, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, a novel phenyl(morpholino)methanethione derivative, crystallizes in the monoclinic space group P21/n . The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .科学的研究の応用
Photovoltaic Devices
- Donor–Acceptor–Donor Modular Small Organic Molecules: Novel solution-processable small organic molecules, including ones based on a donor–acceptor–donor structure with electron-donating and accepting moieties, have been designed and synthesized for use in solution-processable photovoltaic devices. These molecules, featuring naphthalene diimide (NDI) as the electron acceptor and different electron donors, showed potential in enhancing intramolecular charge transfer and reducing optical band gaps, thereby improving the efficiency of photovoltaic devices (Patil et al., 2014).
Synthesis and Characterization
- Comparative Study of Acid and Basic Catalysis: A study on the synthesis of thiobenzamides under acid and basic catalysis using microwave assistance demonstrated the efficiency of different catalysis conditions. This included the synthesis of compounds like morpholin-4-yl(phenyl)methanethione, highlighting the conditions that favor the Willgerodt-Kindler’s reaction for the synthesis of such compounds (Agnimonhan et al., 2014).
Pharmacophore Synthesis
- Catalytic Enantioselective Synthesis of Morpholinones: The catalytic enantioselective synthesis of chiral morpholinone, an important building block in organic synthesis and pharmacophore in medicinal chemistry, was achieved through a novel process. This synthesis route opens up pathways for creating pharmacologically relevant compounds with high enantiomeric purity (He et al., 2021).
Organic Chemistry Research
- Aminolysis of Phosphinates: Research into the kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile has provided insights into the reactivity and interaction of compounds with phosphinate groups. This foundational knowledge is crucial for understanding reactions involving similar structural frameworks in organic chemistry (Cook et al., 1986).
作用機序
Phenyl(morpholino)methanethione derivatives inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), respectively . These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
特性
IUPAC Name |
[4-(dipropylamino)phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-3-9-18(10-4-2)16-7-5-15(6-8-16)17(21)19-11-13-20-14-12-19/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMAOSAVMBBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dipropylamino)phenyl)(morpholino)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)
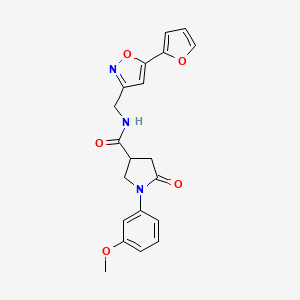
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2715370.png)
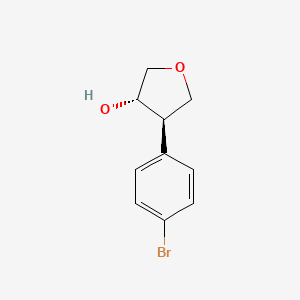
![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
